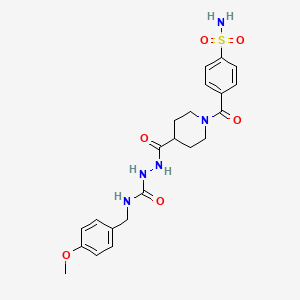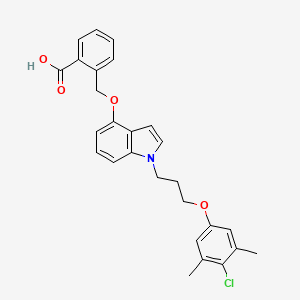
Bcl-2/Mcl-1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2/Mcl-1-IN-3 is a small molecule inhibitor that targets both B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2/Mcl-1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Bcl-2/Mcl-1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify compounds with improved therapeutic potential .
Applications De Recherche Scientifique
Bcl-2/Mcl-1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-2 and Mcl-1 inhibitors.
Biology: Employed in cell-based assays to investigate the role of Bcl-2 and Mcl-1 in apoptosis and cancer cell survival.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, lymphoma, and solid tumors.
Industry: Utilized in drug discovery and development programs to identify new anticancer agents
Mécanisme D'action
Bcl-2/Mcl-1-IN-3 exerts its effects by binding to the Bcl-2 and Mcl-1 proteins, preventing them from interacting with pro-apoptotic proteins such as BAX and BAK. This disruption of protein-protein interactions leads to the activation of the intrinsic apoptosis pathway, resulting in cancer cell death. The compound’s ability to target both Bcl-2 and Mcl-1 makes it particularly effective against cancer cells that rely on these proteins for survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
ABT-737: A dual Bcl-2/Bcl-xL inhibitor that has shown efficacy in preclinical cancer models
Uniqueness of Bcl-2/Mcl-1-IN-3
This compound is unique in its ability to simultaneously inhibit both Bcl-2 and Mcl-1 proteins. This dual-targeting approach enhances its therapeutic potential by overcoming resistance mechanisms that often arise with single-target inhibitors. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anticancer activity and a favorable safety profile .
Propriétés
Formule moléculaire |
C27H26ClNO4 |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
2-[[1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]indol-4-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C27H26ClNO4/c1-18-15-21(16-19(2)26(18)28)32-14-6-12-29-13-11-23-24(29)9-5-10-25(23)33-17-20-7-3-4-8-22(20)27(30)31/h3-5,7-11,13,15-16H,6,12,14,17H2,1-2H3,(H,30,31) |
Clé InChI |
VJKUDDOPPPACMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCCCN2C=CC3=C2C=CC=C3OCC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


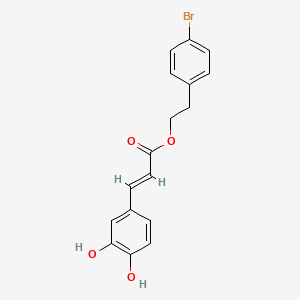
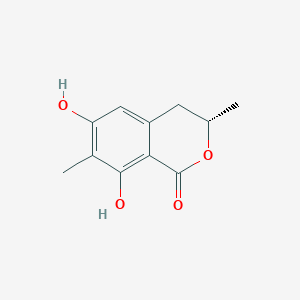

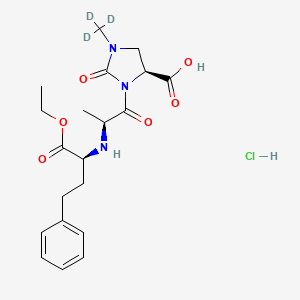
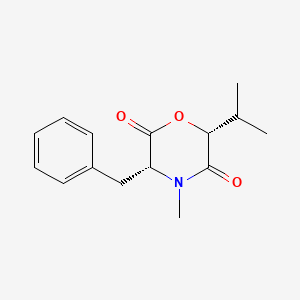
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
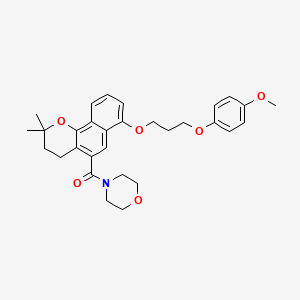
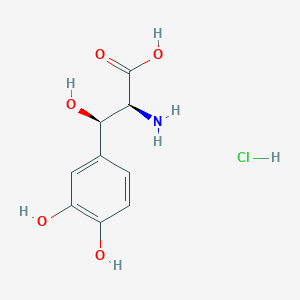
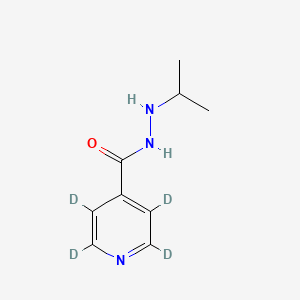
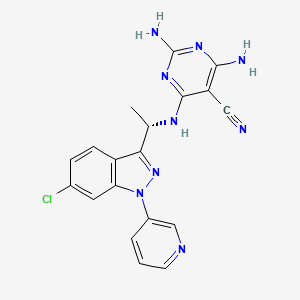

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)

